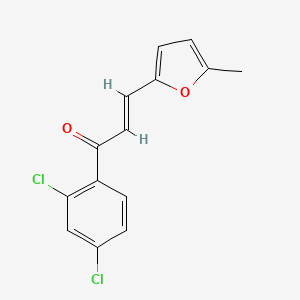![molecular formula C6H9ClN2O2S B3086938 [(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride CAS No. 116956-03-7](/img/structure/B3086938.png)
[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride
Overview
Description
“[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride” is a chemical compound with the CAS Number: 116956-03-7 . It has a molecular weight of 208.67 and its IUPAC name is [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2O2S.ClH/c1-8-3-2-7-6(8)11-4-5(9)10;/h2-3H,4H2,1H3,(H,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.67 .Scientific Research Applications
Organic Acids in Industrial Applications
Organic acids, such as formic, acetic, citric, and lactic acids, are explored for their roles in various industrial applications, notably in acidizing operations in oil and gas sectors. These acids serve as less corrosive alternatives to hydrochloric acid, offering advantages in high-temperature applications and formation damage removal. Their retardation performance and lower corrosion rates make them suitable for enhancing oil recovery and minimizing equipment degradation. Formic acid, for example, is utilized to reduce corrosion rates in conjunction with hydrochloric acid, while acetic and lactic acids find use in dissolving drilling mud filter cakes. Citric acid is commonly employed as an iron sequestering agent, highlighting the diverse industrial applications of organic acids (Alhamad, Alrashed, Al Munif, & Miskimins, 2020; Alhamad, Alrashed, Munif, & Miskimins, 2020).
Imidazole Derivatives in Antimicrobial and Antitumor Activities
Imidazole derivatives, encompassing compounds like imidazoles, oxazoles, and thiazoles, exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, and analgesic effects. These derivatives are synthesized through various methods, such as reactions with haloacetic acids or nucleophilic substitution of halogen in haloazoles. The diversity in biological effects makes the exploration of azolylthioacetic acids and their derivatives a promising area for developing new therapeutic agents (Chornous, Palamar, Grozav, & Vovk, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities . They are involved in various biological processes and can interact with different targets, including enzymes, receptors, and other proteins .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins . This interaction can lead to changes in the conformation or function of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the targets and pathways involved.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of imidazole derivatives .
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-8-3-2-7-6(8)11-4-5(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHREANCCEGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



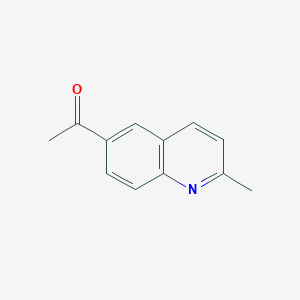
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3086864.png)
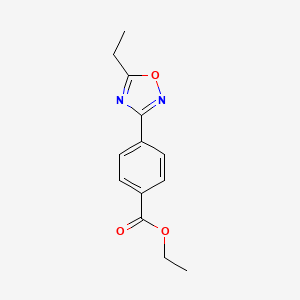




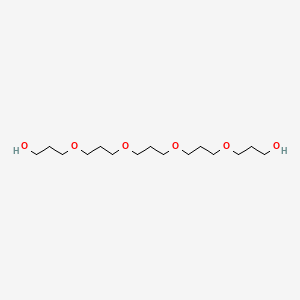
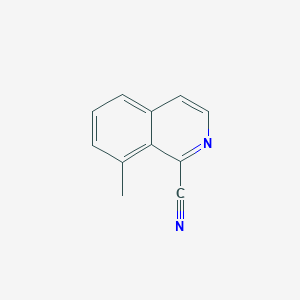
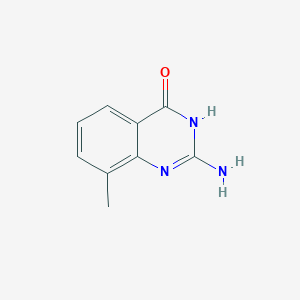

![2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3086935.png)
